7-bromo-1H-indole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
7-bromo-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13) |
InChI Key |
JRDFMAXJWUPBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CN2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1h Indole 4 Carboxylic Acid and Its Derivatives
General Strategies for Indole (B1671886) Synthesis
The synthesis of the indole ring system is a cornerstone of heterocyclic chemistry, with a vast array of methods developed to construct this privileged scaffold. These strategies range from venerable named reactions that have been refined over decades to cutting-edge catalytic systems that offer enhanced efficiency and functional group tolerance.
Named Reactions in Indole Annulation
Several classic organic reactions provide reliable pathways to the indole nucleus through annulation, the process of building a ring onto a pre-existing structure. The Fischer indole synthesis , for instance, involves the acid-catalyzed rearrangement of a phenylhydrazone, derived from a phenylhydrazine (B124118) and an aldehyde or ketone. Another foundational method is the Reissert indole synthesis , which proceeds via the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid. The Madelung synthesis employs a strong base to induce the intramolecular cyclization of an N-phenylalkanamide at high temperatures. For the preparation of 5-hydroxyindoles, the Nenitzescu indole synthesis , a reaction between a benzoquinone and an enamine, is particularly effective. A more modern and often milder alternative is the Leimgruber-Batcho indole synthesis , which involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to furnish the indole ring.
Modern Catalytic Approaches for Indole Construction
Contemporary organic synthesis has increasingly embraced catalytic methods for indole construction, which often provide milder reaction conditions and broader substrate scope compared to classical techniques.
Transition metals, particularly palladium, copper, and gold, have proven to be powerful catalysts for forging the intricate bond network of the indole ring. Palladium-catalyzed cross-coupling reactions, such as the Heck and Buchwald-Hartwig reactions, have been ingeniously adapted for indole synthesis through intramolecular cyclization pathways. Copper-catalyzed methods, including the venerable Ullmann condensation, have also been refined to facilitate the construction of the indole core under more benign conditions. More recently, gold catalysis has emerged as a potent tool for activating alkynes and allenes, enabling facile cyclization to the indole system.
In a quest for more sustainable and "green" synthetic methods, organocatalysis and metal-free approaches to indole synthesis have gained significant traction. These methods circumvent the use of potentially toxic and expensive transition metals. Organocatalysis employs small organic molecules to catalyze key bond-forming reactions, while metal-free approaches may rely on thermal conditions or the use of strong acids or bases to promote cyclization.
Synthesis of Bromoindole Carboxylic Acids
The synthesis of specifically substituted indoles, such as bromoindole carboxylic acids, necessitates precise control over the introduction of functional groups.
Direct Bromination Approaches
A common and direct route to 7-bromo-1H-indole-4-carboxylic acid involves the electrophilic bromination of 1H-indole-4-carboxylic acid. The inherent electron-rich nature of the indole ring makes it susceptible to electrophilic attack. However, achieving regioselectivity, particularly the desired 7-position bromination, can be challenging. The outcome of the reaction is highly dependent on the choice of brominating agent and the reaction conditions.
Commonly employed brominating agents include N-bromosuccinimide (NBS) and elemental bromine. The reaction solvent also plays a critical role in directing the regioselectivity of the bromination. For instance, the use of different solvents can influence the position of bromination on the indole ring.
| Brominating Agent | Solvent |
| N-Bromosuccinimide | Dichloromethane (B109758) |
| Bromine | Acetic Acid |
| Pyridinium Bromide Perbromide | Tetrahydrofuran (B95107) |
An in-depth analysis of the synthetic methodologies for producing this compound and its associated derivatives reveals a variety of strategic approaches. The synthesis of this compound is critical due to its role as a key intermediate in the development of various biologically active molecules. The following sections detail the primary synthetic routes, including direct bromination, functional group transformations, and multi-step sequences.
1
1 Regioselectivity Considerations
The direct bromination of indole-4-carboxylic acid is governed by the directing effects of the fused pyrrole (B145914) ring and the deactivating carboxyl group. In the electrophilic substitution of indoles, the C3 position is the most electron-rich and typically the most reactive. However, when the C3 position is blocked or when steric hindrance is significant, substitution can occur at other positions, such as C2, C5, C6, or C7.
In the case of indole-4-carboxylic acid, the carboxylic acid group at the C4 position is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring, particularly the adjacent C5 position. The directing influence for electrophilic attack on the benzenoid ring of an indole is primarily dictated by the nitrogen atom of the pyrrole ring, which directs ortho and para, corresponding to the C7 and C5 positions. Due to the deactivating effect of the carboxyl group at C4, the C7 position becomes the more favored site for electrophilic bromination. This inherent electronic preference leads to a high degree of regioselectivity, making direct bromination a viable synthetic strategy for obtaining the 7-bromo isomer.
2 Brominating Agents and Reaction Conditions
The direct bromination of indole-4-carboxylic acid to yield this compound is commonly achieved using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a favored reagent for this transformation because it provides a controlled, low-concentration source of electrophilic bromine, which helps to minimize the formation of polybrominated byproducts and other side reactions.
The reaction is typically carried out in a polar aprotic solvent, with N,N-Dimethylformamide (DMF) being a common choice. The use of DMF as a solvent facilitates the dissolution of the starting indole-4-carboxylic acid and promotes the desired bromination reaction. The reaction is generally performed at or below room temperature to maintain selectivity and control the reaction rate. For instance, a typical procedure involves the slow, portion-wise addition of NBS to a solution of indole-4-carboxylic acid in DMF at 0 °C, followed by stirring at room temperature until the reaction is complete. This method has been reported to provide the desired product in good yield.
| Brominating Agent | Solvent | Temperature | Typical Yield |
| N-Bromosuccinimide (NBS) | DMF | 0 °C to room temp. | ~77% |
3 Optimization of Reaction Parameters
To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. Key factors that can be adjusted include the choice of solvent, the reaction temperature, and the stoichiometry of the brominating agent.
While DMF is a standard solvent, other polar solvents could be explored to potentially improve yields or simplify workup procedures. The temperature is a critical parameter; running the reaction at lower temperatures (e.g., 0 °C or below) can enhance regioselectivity and prevent over-bromination. The amount of NBS used is also important. Using a slight excess of NBS can drive the reaction to completion, but a large excess should be avoided to prevent the formation of di- or tri-brominated species. Careful, slow addition of the brominating agent helps to maintain a low concentration of bromine in the reaction mixture, which is key to achieving high selectivity for the desired 7-bromo product.
2 Indirect Synthesis via Functional Group Transformations
1 Oxidation of Bromoindole Aldehydes
One common indirect method is the oxidation of 7-bromo-1H-indole-4-carbaldehyde. This aldehyde precursor can be synthesized through various methods, such as the Vilsmeier-Haack formylation of 7-bromoindole. Once the aldehyde is obtained, it can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A particularly effective method involves the use of sodium chlorite (B76162) (NaClO2) under mild conditions. This is often carried out in a buffered aqueous solution to prevent side reactions. For example, 7-bromo-1H-indole-4-carbaldehyde can be treated with sodium chlorite in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene (B146552) to afford this compound in high yield.
| Starting Material | Oxidizing Agent | Conditions | Typical Yield |
| 7-bromo-1H-indole-4-carbaldehyde | Sodium Chlorite (NaClO2) | t-BuOH/H2O, NaH2PO4, 2-methyl-2-butene | High |
2 Hydrolysis of Bromoindole Esters
Another widely used indirect synthetic route is the hydrolysis of a corresponding bromoindole ester, such as methyl or ethyl 7-bromo-1H-indole-4-carboxylate. These esters can be prepared, for example, through Fischer esterification of the carboxylic acid or via multi-step sequences where the ester is formed earlier. The hydrolysis of the ester to the carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions.
Basic hydrolysis, or saponification, is frequently employed. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (THF) to ensure solubility. The reaction mixture is usually heated to drive the hydrolysis to completion. Following the reaction, an acidic workup is performed to protonate the resulting carboxylate salt and precipitate the desired this compound.
3 Multi-Step Synthetic Sequences Incorporating the Bromoindole Moiety
This compound is often a crucial building block in the total synthesis of more complex molecules, particularly pharmaceutical agents. In these multi-step sequences, the bromoindole moiety is strategically utilized for further chemical modifications. For example, the bromine atom at the C7 position can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
One illustrative multi-step synthesis involves the use of this compound as an intermediate in the preparation of inhibitors for specific biological targets. In such a sequence, the synthesis might begin with the bromination of indole-4-carboxylic acid as previously described. The resulting 7-bromo derivative can then undergo protection of the indole nitrogen, for example, with a tosyl group. The carboxylic acid can then be coupled with an amine to form an amide bond. Subsequently, the bromine atom can be subjected to a palladium-catalyzed cross-coupling reaction to introduce further complexity. Finally, deprotection of the indole nitrogen would yield the final target molecule. The strategic placement of the bromo and carboxylic acid groups on the indole ring allows for a modular and convergent approach to complex molecular architectures.
Multi-Step Synthetic Sequences Incorporating the Bromoindole Moiety
Bartoli Indole Synthesis for Substituted Indoles
The Bartoli indole synthesis is a powerful and flexible method for preparing 7-substituted indoles, a class of compounds that are often challenging to synthesize using classical methods. ingentaconnect.com This reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent to form the corresponding indole. ingentaconnect.comonlineorganicchemistrytutor.com
A key feature of the Bartoli synthesis is the requirement of a substituent at the ortho position of the nitroarene. wikipedia.org This ortho group, which can range from alkyl and aryl groups to halogens like bromine, plays a crucial role in facilitating the wikipedia.orgwikipedia.org-sigmatropic rearrangement necessary for the formation of the indole ring. wikipedia.orgjk-sci.com In fact, bulkier ortho substituents often lead to higher reaction yields. onlineorganicchemistrytutor.comwikipedia.org
The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com The mechanism is believed to proceed through the initial formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. jk-sci.com A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement and intramolecular cyclization lead to the final indole product after an acidic workup. jk-sci.com If a nitrosoarene is used as the starting material, only two equivalents of the Grignard reagent are needed. jk-sci.com
The versatility of the Bartoli synthesis allows for the preparation of indoles with substituents on both the carbocyclic and pyrrole rings, a feat that can be difficult to achieve with other methods like the Leimgruber-Batcho indole synthesis. wikipedia.org A notable modification by Dobbs involves using an ortho-bromine atom as a directing group, which can be subsequently removed, further expanding the synthetic utility of this reaction. wikipedia.org
| Reactants | Reagents | Product | Key Features |
| Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equivalents) | 7-Substituted indole | Flexible route to 7-substituted indoles. ingentaconnect.comwikipedia.org |
| Ortho-substituted nitrosoarene | Vinyl Grignard reagent (2 equivalents) | 7-Substituted indole | Ortho-substituent is crucial for the reaction. wikipedia.org |
| Bulkier ortho groups can increase yield. onlineorganicchemistrytutor.comwikipedia.org | |||
| Allows for substitution on both rings. wikipedia.org |
Sequential Functionalization: Alkylation and Cross-Coupling Reactions
The synthesis of derivatives of this compound can be effectively achieved through sequential functionalization, which involves a series of reactions to introduce different chemical groups onto the indole core. A common starting point for such syntheses is 6-bromoindole (B116670). nih.gov
One key step is the alkylation of the indole nitrogen. For instance, 6-bromoindole can be treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen. The resulting anion is then reacted with an alkylating agent, such as methyl bromoacetate (B1195939), to introduce an acetate (B1210297) group at the N1 position, yielding methyl 2-(6-bromo-1H-indol-1-yl)acetate. nih.gov
Following alkylation, cross-coupling reactions can be employed to further modify the molecule. The bromine atom on the indole ring is particularly useful for these reactions. For example, a Suzuki-Miyaura coupling reaction can be used to introduce new carbon-carbon bonds. evitachem.com This involves reacting the bromo-indole derivative with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This method allows for the synthesis of complex derivatives, such as 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3), where the bromine atom of a 6-bromoindole derivative is substituted. nih.gov
Another important functionalization is the hydrolysis of ester groups. For example, methyl 2-(6-bromo-1H-indol-1-yl)acetamido)acetate can be treated with lithium hydroxide to hydrolyze the methyl ester and form the corresponding carboxylic acid, 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid. nih.gov Similarly, the hydrolysis of a methyl furan-carboxylate derivative with sodium hydroxide leads to the formation of the carboxylic acid. nih.gov
These sequential functionalization strategies, combining alkylation, cross-coupling, and hydrolysis, provide a versatile toolkit for the synthesis of a wide range of structurally diverse derivatives of this compound, which are valuable for biological screening. nih.gov
| Starting Material | Reaction Type | Reagents | Product |
| 6-Bromoindole | N-Alkylation | NaH, Methyl bromoacetate in DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate nih.gov |
| 2-(6-bromo-1H-indol-1-yl)acetic acid | Amide Coupling | Glycine methyl ester hydrochloride, HOBt, EDCI, Triethylamine | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate nih.gov |
| Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | Ester Hydrolysis | Lithium hydroxide | 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid nih.gov |
| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | Ester Hydrolysis | NaOH | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid nih.gov |
| 6-Bromoindole derivative | Suzuki-Miyaura Cross-Coupling | Boronic acid/ester, Pd catalyst | Substituted indole derivative nih.govevitachem.com |
Precursors and Synthetic Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and the formation of specific synthetic intermediates. A common and logical starting material is 4-bromo-2-nitrobenzoic acid . guidechem.com
The synthesis can proceed through the esterification of 4-bromo-2-nitrobenzoic acid to form methyl 4-bromo-2-nitrobenzoate . This is typically achieved by reacting the carboxylic acid with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). guidechem.com
This nitro-ester intermediate is then subjected to a reaction with a Grignard reagent, such as ethylmagnesium bromide, in a solvent like tetrahydrofuran (THF) at low temperatures. This step is crucial for the formation of the indole ring system. The reaction ultimately yields methyl 4-bromo-1H-indole-7-carboxylate . guidechem.com
An alternative approach to synthesizing indole carboxylic acids involves the condensation of substituted phenylhydrazines with ethyl pyruvate, followed by cyclization and alkaline hydrolysis. While not a direct synthesis of this compound, this method highlights a general strategy for preparing related compounds like 4-bromo-7-methylindole-2-carboxylic acid.
Furthermore, 1H-indole-4-carboxylic acid can serve as a direct precursor. The bromination of this compound using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid or dichloromethane can yield this compound. evitachem.com
| Precursor/Intermediate | Role in Synthesis |
| 4-bromo-2-nitrobenzoic acid | Starting material for the synthesis of the indole ring. guidechem.com |
| Methyl 4-bromo-2-nitrobenzoate | Esterified intermediate that reacts with a Grignard reagent. guidechem.com |
| Methyl 4-bromo-1H-indole-7-carboxylate | Key intermediate formed after the Grignard reaction and cyclization. guidechem.com |
| 1H-indole-4-carboxylic acid | Direct precursor for bromination to form the final product. evitachem.com |
| Substituted Phenylhydrazines | Precursors for condensation and cyclization to form indole-2-carboxylic acid derivatives. |
Scalability and Green Chemistry Considerations in Synthesis
The synthesis of this compound and its derivatives on an industrial scale necessitates considerations for both scalability and the principles of green chemistry. The goal is to develop processes that are not only efficient and cost-effective but also environmentally benign.
For large-scale production, the use of continuous flow reactors can be advantageous over traditional batch processing. evitachem.com Continuous flow systems offer better control over reaction parameters such as temperature and mixing, leading to more consistent product quality and higher yields. evitachem.com Automation of reagent addition and reaction monitoring can further enhance the efficiency and safety of the process. evitachem.com
From a green chemistry perspective, the choice of reagents and solvents is critical. The development of catalytic systems, including those based on carbon-hydrogen (C-H) activation and functionalization, represents a significant advancement. These methods can offer more regioselective and atom-economical routes to functionalized indoles, reducing the generation of waste.
The Bartoli indole synthesis, while effective, often utilizes stoichiometric amounts of Grignard reagents, which can be a drawback in terms of atom economy and waste generation. onlineorganicchemistrytutor.comjk-sci.com Research into catalytic versions of this and other indole syntheses is an active area of investigation.
The use of hazardous reagents and solvents should be minimized or replaced with greener alternatives. For example, some synthetic steps may involve the use of tin reagents like tributyltin hydride, which are toxic. wikipedia.org Developing alternative, less toxic reducing agents is a key goal. Similarly, replacing chlorinated solvents like dichloromethane with more environmentally friendly options is desirable. evitachem.com
Decarboxylative halogenation reactions, which can be used to introduce halogens, are often performed using reagents that have environmental drawbacks. nih.gov Exploring milder and more sustainable halogenating agents is an important aspect of greening the synthesis of halogenated indoles.
Spectroscopic and Structural Elucidation of 7 Bromo 1h Indole 4 Carboxylic Acid and Analogues
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 7-bromo-1H-indole-4-carboxylic acid, the spectrum is expected to be characterized by several key absorption bands corresponding to its distinct structural features: the indole (B1671886) ring, the carboxylic acid group, and the carbon-bromine bond.
The carboxylic acid moiety gives rise to some of the most recognizable IR absorptions. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak, typically in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids, with the exact position influenced by conjugation and hydrogen bonding. Furthermore, the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to appear in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.
The indole nucleus also presents characteristic vibrational modes. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic protons on the indole ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings generally give rise to multiple bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the indole ring is typically observed in the 1360-1310 cm⁻¹ range.
Finally, the presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |
| C=O Stretch | 1700-1680 | |
| C-O Stretch | 1320-1210 | |
| O-H Bend | 1440-1395 | |
| Indole | N-H Stretch | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 | |
| Aromatic C=C Stretch | 1600-1450 | |
| C-N Stretch | 1360-1310 | |
| Bromoalkane | C-Br Stretch | 600-500 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful in characterizing the vibrations of the indole ring and the C-Br bond. The symmetric stretching vibrations of the aromatic C=C bonds in the indole ring are expected to produce strong Raman signals in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would also be observable, typically as a strong band in the lower frequency region of the spectrum. Due to the scarcity of experimental Raman data for this specific compound, a detailed analysis is not currently possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound would provide valuable information about the number, environment, and connectivity of the protons in the molecule. The spectrum is expected to show signals for the indole N-H proton, the carboxylic acid O-H proton, and the aromatic protons on the indole ring.
The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, generally in the range of δ 11.0-12.0 ppm, due to its acidic nature and participation in hydrogen bonding. The carboxylic acid proton (O-H) is also expected to be a broad singlet, resonating at a very downfield position, often above δ 12.0 ppm.
The aromatic region of the spectrum would show signals for the five protons on the indole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing carboxylic acid group and the bromine atom. Based on the structure, we would expect to see distinct signals for the protons at positions 2, 3, 5, and 6. The proton at C2 of the indole ring typically appears as a triplet or doublet of doublets around δ 7.0-7.5 ppm. The proton at C3 is also expected in a similar region, often showing coupling to the C2 proton. The protons on the benzene (B151609) portion of the indole ring (C5 and C6) would likely appear as doublets or multiplets, with their chemical shifts influenced by the adjacent carboxylic acid and bromo substituents.
A hypothetical ¹H NMR data table based on known substituent effects on indole rings is presented below.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |
| N-H | br s | 11.0 - 12.0 |
| O-H | br s | > 12.0 |
| H-2 | t or dd | 7.0 - 7.5 |
| H-3 | t or dd | 7.0 - 7.5 |
| H-5 | d or m | 7.2 - 7.8 |
| H-6 | d or m | 7.2 - 7.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.
The carbonyl carbon of the carboxylic acid group is typically found at a downfield chemical shift, in the range of δ 165-185 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The chemical shifts of these carbons are influenced by the substituents. The carbon atom attached to the bromine (C7) would be expected to have a chemical shift in the lower end of the aromatic region due to the shielding effect of the halogen. The quaternary carbons of the indole ring (C3a, C4, C7, and C7a) will also have characteristic chemical shifts.
A predicted ¹³C NMR data table is provided below, based on general values for substituted indoles.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 165 - 185 |
| C-2 | 120 - 130 |
| C-3 | 100 - 110 |
| C-3a | 125 - 135 |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 |
| C-6 | 120 - 130 |
| C-7 | 110 - 120 |
| C-7a | 130 - 140 |
Advanced NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the indole ring.
HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between different parts of the molecule and for assigning the quaternary carbons.
While no specific advanced NMR data for this compound has been found in the literature, these techniques are standard practice for the complete structural elucidation of novel organic compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry provides precise mass data that validates its chemical formula, C₉H₆BrNO₂. The monoisotopic mass is calculated to be approximately 238.95819 Da. uni.luevitachem.com
In mass spectrometry analysis, the compound can be observed as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several common adducts of this compound. uni.lu
Table 1: Predicted m/z and Collision Cross Section (CCS) for Adducts of this compound
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.96547 | 142.4 |
| [M+Na]⁺ | 261.94741 | 155.9 |
| [M-H]⁻ | 237.95091 | 146.8 |
| [M+K]⁺ | 277.92135 | 143.8 |
| [M+NH₄]⁺ | 256.99201 | 164.1 |
| [M+H-H₂O]⁺ | 221.95545 | 143.1 |
Data sourced from predicted values. uni.lu
The fragmentation pattern observed in a mass spectrum provides valuable structural information. For aromatic carboxylic acids like this compound, characteristic fragmentation includes the loss of small neutral molecules. Common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (–OH, mass loss of 17) or the entire carboxyl group (–COOH, mass loss of 45). libretexts.org For some indole derivatives, the loss of the carboxylic acid group to form an [M – COOH]⁺ ion results in the base peak of the spectrum. acs.org The presence of a bromine atom is also readily identifiable from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
X-ray Diffraction Analysis
X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry, Bond Lengths, and Angles
Single-crystal X-ray diffraction (SCXRD) provides the most precise data on molecular geometry, including bond lengths and angles. While a specific SCXRD study for this compound was not available in the surveyed literature, extensive studies on closely related analogues, such as 6-bromo-1H-indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, offer significant insight into its expected structural parameters. nih.govnih.gov
The indole ring system is planar, and the carboxylic acid group is nearly coplanar with it. For instance, in 6-bromo-1H-indole-3-carboxylic acid, the dihedral angle between the carboxylic acid group and the indole ring system is a mere 6.4°. nih.gov This planarity facilitates extensive π-π stacking interactions in the crystal lattice. The bond lengths and angles are typical for an aromatic heterocyclic system fused to a benzene ring, with the bromine and carboxylic acid substituents influencing the electronic distribution.
Table 2: Representative Bond Lengths from an Analogous Indole Carboxylic Acid
| Bond | Length (Å) |
|---|---|
| Br1—C7 | 1.908 (5) |
| C4—C9 | 1.394 (7) |
| C5—N1 | 1.377 (7) |
| O2—C3 | 1.319 (7) |
| O1—C3 | 1.221 (7) |
Data from the crystal structure of 6-bromo-1H-indole-3-carboxylic acid. nih.gov
Hydrogen Bonding Networks and Crystal Packing Analysis
The crystal packing of indole carboxylic acids is dominated by extensive hydrogen bonding. A recurring and highly stable motif is the formation of cyclic dimers through intermolecular O–H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov
Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity
Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the bulk crystallinity and phase purity of a synthesized compound. ncl.ac.uk While SCXRD analyzes a single, perfect crystal, PXRD provides information about the bulk powder sample, ensuring that the material is a single crystalline phase and free from amorphous content or crystalline impurities. nih.gov
The experimental PXRD pattern of a sample of this compound would be compared to a theoretical pattern simulated from its single-crystal X-ray data. A close match between the experimental and simulated patterns, in terms of peak positions and relative intensities, confirms the phase purity of the bulk material. ncl.ac.uk Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different polymorphic form.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. The method is highly sensitive and quantitative. mdpi.com
A typical HPLC analysis for this compound would employ a reversed-phase column, such as a µ-Bondapak C18. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. The composition and pH of the mobile phase are optimized to achieve good resolution between the peak for this compound and those of any potential impurities. mdpi.comnih.gov Detection is commonly performed using a UV-Vis detector, as the indole ring system is strongly chromophoric. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-bromo-1H-indole-3-carboxylic acid |
| 5-methoxy-1H-indole-2-carboxylic acid |
| Indole-2-carboxylic acid |
| Methanol |
| Acetonitrile |
| Carbonyl |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of indole derivatives. It combines the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry, allowing for the determination of molecular weight and providing insights into the compound's purity.
For this compound, with a molecular formula of C₉H₆BrNO₂ and a monoisotopic mass of 238.95819 Da, LC-MS analysis is critical for confirming its identity. The mass spectrometer detects the compound as various adducts, with the most common being the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the presence of bromine, the isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes), is a key signature for verification.
Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for experimental data interpretation.
Predicted LC-MS Data for this compound
| Adduct | Ion Mode | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Positive | 239.96547 |
| [M+Na]⁺ | Positive | 261.94741 |
| [M+NH₄]⁺ | Positive | 256.99201 |
| [M-H]⁻ | Negative | 237.95091 |
| [M+HCOO]⁻ | Negative | 283.95639 |
Data sourced from predictive models.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique is exceptionally well-suited for the purity assessment and quantification of pharmaceutical intermediates like this compound.
A typical UPLC method for an indole carboxylic acid would involve a reversed-phase column (e.g., a C18 or C8) with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. The high-pressure capacity of UPLC systems allows for faster flow rates, significantly reducing run times. While UPLC is a standard method for analyzing such compounds, specific experimental conditions and retention times for this compound are not widely reported in publicly available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The indole ring system, which forms the core of this compound, is an excellent chromophore. The electronic transitions observed in the UV spectrum of indoles are typically π → π* transitions.
The absorption spectrum of indole itself usually displays two main absorption bands: a higher-energy band (¹B band) around 200-230 nm and a lower-energy, broader band (¹Lₐ band) around 260-290 nm, which often shows fine structure. The presence of substituents on the indole ring, such as the bromine atom at the 7-position and the carboxylic acid group at the 4-position, can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorptivity (ε). The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, along with the carboxylic acid group, would be expected to modulate the electronic transitions of the parent indole chromophore. However, specific experimental λₘₐₓ values for this compound are not detailed in the surveyed scientific literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides a crucial check of a compound's empirical formula and is a primary indicator of its purity. For this compound (C₉H₆BrNO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its elements.
The process involves combusting a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the carbon, hydrogen, and nitrogen content. The percentage of bromine is typically determined by other methods, such as ion chromatography after combustion. A close correlation between the experimentally determined percentages and the calculated theoretical values, often within a ±0.4% margin, is considered a confirmation of the compound's identity and purity. While this is a standard characterization procedure, the specific experimental "found" values for this compound are not available in the reviewed literature.
Theoretical Elemental Composition of this compound (C₉H₆BrNO₂)
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 45.03 |
| Hydrogen | H | 1.008 | 2.52 |
| Bromine | Br | 79.904 | 33.29 |
| Nitrogen | N | 14.007 | 5.84 |
| Oxygen | O | 15.999 | 13.33 |
Calculated based on a molecular weight of 240.05 g/mol .
Chemical Reactivity and Functional Group Transformations
Reactivity of the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indole ring is a key site for chemical modifications. Its reactivity allows for the introduction of various substituents, which can significantly alter the molecule's properties.
The indole nitrogen can be readily alkylated to introduce alkyl groups. This reaction typically involves the deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent. For instance, 6-bromoindole (B116670) can be alkylated with methyl bromoacetate (B1195939) in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF). nih.gov This process involves the formation of a sodio derivative of the indole, which then undergoes nucleophilic substitution with the alkylating agent. clockss.org A similar strategy can be applied to 7-bromo-1H-indole-4-carboxylic acid, although the presence of the acidic carboxylic group may require protection or the use of specific reaction conditions.
Table 1: Examples of N-Alkylation Reactions of Indole Derivatives
| Starting Material | Reagents | Product | Reference |
| 6-Bromoindole | 1. NaH, dry DMF; 2. Methyl bromoacetate | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |
| 6-Bromoindole | 1. NaH, dry DMF; 2. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |
This table presents examples of N-alkylation on a related bromoindole derivative, illustrating the general methodology.
The indole nitrogen can be metallated using strong bases, such as organolithium reagents, to form N-metallo derivatives. These intermediates are highly nucleophilic and can react with a variety of electrophiles. While specific examples for this compound are not prevalent in the provided search results, the general principle of N-metallation of indoles is a well-established synthetic strategy. This approach allows for the introduction of a wide range of functional groups at the nitrogen atom. For example, N-t-Bu-BN-indole, a boron-nitrogen analogue of indole, undergoes electrophilic aromatic substitution reactions at the 3-position after activation. nih.gov
Reactivity of the Carboxylic Acid Group (C-4)
The carboxylic acid group at the C-4 position is another key functional handle that allows for a diverse range of chemical transformations.
The carboxylic acid can be converted to its corresponding esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester of 4-bromo-1H-indole-7-carboxylic acid can be synthesized from 4-bromo-2-nitrobenzoic acid and methyl iodide. guidechem.com
Amidation reactions involve coupling the carboxylic acid with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. A general method for amidation involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine. acs.org Another common method involves using coupling agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov
Table 2: Examples of Amidation Reactions
| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |
| 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester hydrochloride | EDC, HOBt, Triethylamine | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | nih.gov |
| Benzoic acid | Benzylamine | N-chlorophthalimide, Triphenylphosphine | N-Benzylbenzamide | acs.org |
This table provides examples of amidation reactions, one involving a bromoindole derivative and another illustrating a general methodology.
The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol. evitachem.com The reduction to a primary alcohol is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk However, using NaBH₄ in carboxylic acid media can lead to the reduction of the indole ring and N-alkylation. mdma.ch The reduction typically proceeds in two stages, first to the aldehyde, which is then rapidly reduced to the alcohol, making it difficult to isolate the aldehyde intermediate. chemguide.co.uk
Table 3: Reducing Agents for Functional Groups
| Functional Group | Reducing Agent | Product | Notes | Reference |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reaction is carried out in dry ether. chemguide.co.uk | chemguide.co.uk |
| Carboxylic Acid | Sodium Borohydride (NaBH₄) | No reaction | NaBH₄ is not reactive enough. chemguide.co.uk | chemguide.co.uk |
| Indole | Sodium Borohydride (NaBH₄) in Acetic Acid | N-ethylindoline | Reduction of the indole ring and N-alkylation occurs. mdma.ch | mdma.ch |
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for many aromatic carboxylic acids. nih.gov For indole-2-carboxylic acids, heating the compound above its melting point can lead to decarboxylation. researchgate.net However, for bromoindole-2-carboxylic acids, this method can be unsuccessful. cdnsciencepub.com More vigorous conditions, such as heating in quinoline (B57606) with a copper catalyst, are often required. cdnsciencepub.comlookchem.com The success of decarboxylation can be sensitive to the position of the substituents on the indole ring and the presence of impurities. cdnsciencepub.com For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating in N,N-dimethylformamide with an organic acid catalyst. google.com Another method involves the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with a halogen, though this is less general for aromatic acids. nih.govlibretexts.org
Reactivity of the Bromine Atom (C-7)
The bromine atom at the C-7 position of the indole ring is a key functional group that dictates much of the molecule's reactivity, particularly in substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNAr) reactions on this compound involve the displacement of the bromide ion by a nucleophile. evitachem.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group (in this case, bromine) must be suitable. masterorganicchemistry.com The carboxylic acid group at the C-4 position, being electron-withdrawing, facilitates this type of reaction.
Common nucleophiles that can displace the bromine atom include amines and thiols. evitachem.com The reaction is typically carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity. evitachem.com The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
The rate of SNAr reactions is influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I. masterorganicchemistry.com Although bromine is not the most reactive leaving group, the presence of the activating carboxylic acid group enables these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at C-7 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. evitachem.comnih.gov These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
A prominent example is the Suzuki-Miyaura coupling , where the coupling partner is an organoboron compound, such as a boronic acid or a boronic ester. nih.govlibretexts.org This reaction is widely used to form biaryl compounds. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base would yield the corresponding 7-aryl- or 7-heteroaryl-1H-indole-4-carboxylic acids. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.gov
Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:
Heck Reaction: Coupling with an alkene.
Sonogashira Reaction: Coupling with a terminal alkyne.
Buchwald-Hartwig Amination: Coupling with an amine.
Stille Reaction: Coupling with an organotin compound.
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the C-7 position.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. researchgate.net The site of electrophilic attack is directed by the existing substituents. In this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. The pyrrole (B145914) part of the indole ring is generally more reactive towards electrophiles than the benzene (B151609) part.
The most nucleophilic position on the indole ring is typically the C-3 position. researchgate.netnih.gov Therefore, electrophilic substitution reactions on this compound are expected to occur preferentially at the C-3 position. If the C-3 position is blocked, substitution may occur at other positions, such as C-2. researchgate.net
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com
Halogenation: Introduction of a halogen (Cl, Br, I).
Nitration: Introduction of a nitro group (-NO2). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. researchgate.net
It is important to note that the reaction conditions for electrophilic substitution must be carefully controlled, as the indole ring can be sensitive to strong acids and oxidizing agents, potentially leading to polymerization or side reactions. nih.gov
Ring System Modifications and Transformations of the Indole Scaffold
Beyond reactions involving the substituents, the indole ring system of this compound can also undergo modifications.
Oxidation of the Indole Ring
The indole ring can be susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the pyrrole ring. evitachem.com Milder oxidation might lead to the formation of oxindoles or other oxygenated derivatives. The presence of the electron-withdrawing bromine and carboxylic acid groups can influence the susceptibility of the ring to oxidation.
Reactions with Michael Acceptors
Extensive literature searches did not yield specific documented examples of this compound undergoing Michael addition reactions. While the indole nucleus can act as a nucleophile in conjugate additions, particularly at the C3 position or the N1 position after deprotonation, no detailed research findings or data for this specific compound's reaction with Michael acceptors have been reported in the available scientific literature.
The general reactivity of indoles in Michael additions is known, where they add to α,β-unsaturated carbonyls, nitroalkenes, and other electron-deficient alkenes. However, without specific studies on this compound, no data on reaction conditions, yields, or specific products can be provided.
Computational Chemistry and Mechanistic Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-bromo-1H-indole-4-carboxylic acid, these calculations would illuminate the influence of its substituent groups on the indole (B1671886) ring system.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. The B3LYP functional, often paired with a basis set like 6-311++G(d,p), is a common choice for such calculations on similar organic molecules. chemrxiv.orgnih.gov
The optimization process for this compound would likely reveal a largely planar structure for the indole ring system. However, the carboxylic acid group may exhibit a slight dihedral angle with respect to the ring, a common feature in related structures. medchemexpress.com Key geometric parameters that would be determined include the bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or calculated data for the title compound is not readily available in the searched literature.)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.22 Å |
| O-H Bond Length | ~0.97 Å |
| C-N Bond Length (indole) | ~1.38 Å |
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.
For this compound, the HOMO would be expected to be distributed over the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and influenced by the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical, based on general principles for this class of compounds.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
DFT calculations can also predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). These predictions are valuable for interpreting experimental spectra. For instance, in a study of a related indole derivative, calculated vibrational modes showed good agreement with experimental results. chemrxiv.org
For this compound, theoretical calculations would predict characteristic vibrational frequencies for the N-H stretch, the C=O stretch of the carboxylic acid, and the C-Br stretch. Similarly, the predicted UV-Vis spectrum would indicate the wavelengths of maximum absorption, corresponding to electronic transitions.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In the case of this compound, the MEP would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential of the adjacent regions of the molecule. This type of analysis is instrumental in understanding non-covalent interactions. nih.govnih.gov
Reaction Mechanism Elucidation
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
While no specific computational studies on the reaction mechanisms involving this compound are available in the searched literature, it is known to be a precursor in various synthetic routes. evitachem.com For example, the synthesis of this compound can involve the bromination of 1H-indole-4-carboxylic acid. evitachem.com
Photorelease Mechanisms of Carboxylic Acids from Indoline (B122111) Systems
The photorelease of carboxylic acids from indoline-based compounds, particularly 1-acyl-7-nitroindolines, serves as a crucial model for understanding the potential applications of derivatives of this compound in photoremovable protecting group strategies. rsc.orgresearchgate.net These 1-acyl-7-nitroindolines are recognized as effective photoactivated protecting groups capable of rapidly releasing carboxylates in aqueous solutions. rsc.orgresearchgate.net
The underlying mechanism for this photorelease is complex and has been elucidated through a combination of product studies, kinetic analysis, and nanosecond laser flash photolysis. rsc.orgresearchgate.net The process is initiated by the photoexcitation of the 1-acyl-7-nitroindoline molecule. The data support a mechanism proceeding through the triplet excited state (T1), which involves a photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. rsc.orgresearchgate.net This transfer results in the formation of a critical photogenerated intermediate, an acetic nitronic anhydride (B1165640). rsc.orgresearchgate.net
From this nitronic anhydride intermediate, two competing reaction pathways emerge, with the predominant pathway being dependent on the water content of the solvent system. rsc.orgresearchgate.net
In solutions with high water content: The primary pathway is an AAL1-like cleavage. This process involves a formal intramolecular redox reaction within the aromatic system, leading to the release of the carboxylic acid and the formation of 7-nitrosoindole (after tautomerization of an initial nitroso-3H-indole intermediate). rsc.orgresearchgate.net
In solutions with low water content: The major pathway shifts to a standard addition-elimination mechanism (AAC2). In this pathway, water acts as a nucleophile, attacking the nitronic anhydride intermediate to release the carboxylic acid and the corresponding nitroindoline. rsc.orgresearchgate.net
This dual-pathway mechanism highlights the sensitivity of the photorelease process to the surrounding environment, a key consideration in the design of photosensitive molecules.
Kinetic Studies and Deuterium (B1214612) Isotope Effects
Kinetic investigations provide quantitative insights into the speed and efficiency of the photorelease mechanism. Laser flash photolysis studies of 1-acyl-7-nitroindolines in a fully aqueous medium have identified a transient species with a maximum absorbance at 450 nm, which is attributed to the key nitronic anhydride intermediate. rsc.orgresearchgate.net This transient species is formed within the 20-nanosecond laser pulse, indicating a very rapid initial photochemical event. rsc.orgresearchgate.net
The decay of this intermediate, which corresponds to the release of the carboxylic acid, follows single-exponential kinetics. In water, the observed rate constant (kobs) for this decay is approximately 5 x 106 s-1. rsc.orgresearchgate.net This rapid rate confirms that 1-acyl-7-nitroindolines can release their protected carboxylic acids on a sub-microsecond timescale, making them highly efficient phototriggers. rsc.orgresearchgate.net
Deuterium isotope effect studies are instrumental in probing the rate-limiting steps of chemical reactions. nih.gov In the context of the photorelease from indoline systems, such studies, alongside kinetic data, support the proposed mechanism involving the nitronic anhydride intermediate. rsc.orgresearchgate.net While many cytochrome P450 reactions show significant deuterium kinetic isotope effects when C-H bond breaking is rate-limiting, the interpretation for photorelease mechanisms depends on the specific bond-breaking and bond-forming steps in the decay of the photo-generated intermediate. rsc.orgresearchgate.netnih.gov The observed kinetics and product distribution as a function of water concentration provide a detailed picture of the reaction landscape. researchgate.net
Molecular Modeling and Docking Studies
While specific molecular docking studies focusing solely on this compound are not extensively documented in the provided results, the broader class of indole-based compounds is a frequent subject of such computational analyses. These studies offer a framework for predicting how this specific molecule might interact with biological targets.
Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For indole-based compounds, these studies are crucial for understanding their biological activity. For instance, in the development of HIV-1 fusion inhibitors, docking studies have been used to analyze the interaction of indole derivatives with the hydrophobic pocket of the transmembrane glycoprotein (B1211001) gp41. acs.orgnih.gov
These analyses typically reveal key interactions, such as:
Hydrogen Bonding: The indole nitrogen and the carboxylic acid group are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The bicyclic indole core and the bromo-substituent contribute to hydrophobic interactions with nonpolar residues in a protein's binding site.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Computational models help in establishing a relationship between the structure of a molecule and its biological activity, guiding the synthesis of new compounds with potentially higher efficacy. nih.gov
Prediction of Binding Modes and Affinities
Docking simulations can predict the most stable binding pose (mode) of a ligand within a protein's active site and estimate its binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov For a series of indole-based HIV-1 inhibitors, docking calculations successfully predicted a consensus binding pose for active compounds. nih.gov The rank order of the calculated binding affinities often correlates with the experimentally determined biological activity, although discrepancies can arise. nih.gov These discrepancies may suggest that factors other than direct binding, such as membrane permeability or the influence of the biological environment, play a significant role. nih.gov
The predicted binding affinity for a compound like this compound would depend on the specific protein target. The presence of the bromine atom at the 7-position and the carboxylic acid at the 4-position would significantly influence its predicted orientation and interactions compared to other substituted indoles.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Computational studies are a powerful tool for deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By modeling a series of related compounds, researchers can identify the structural features that are critical for activity. acs.orgnih.gov
For indole-based inhibitors, SAR studies have examined features such as:
Isomeric Forms: The position of substituents on the indole ring can dramatically alter activity. For example, changing the linkage points between indole rings in bis-indole compounds was found to reduce activity against HIV-1 fusion. nih.gov
Substituent Effects: The nature of the substituents (e.g., halogens, alkyl groups, etc.) affects molecular properties like hydrophobicity and electronic distribution, which in turn impacts binding.
The insights gained from these computational SAR models guide the optimization of lead compounds. For this compound, computational models could be used to predict how modifications to its structure—for instance, altering the substituent at the 7-position or modifying the carboxylic acid group—would likely affect its binding affinity for a given target. acs.org
Applications of the 7 Bromo 1h Indole 4 Carboxylic Acid Scaffold in Chemical Biology and Medicinal Chemistry Research
Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery
The term "privileged structure" was coined to describe molecular scaffolds that can bind to a variety of receptors with high affinity, making them valuable starting points for drug design. ingentaconnect.com The indole nucleus is considered a classic example of such a scaffold. ingentaconnect.comeurekaselect.com Found in many natural products like alkaloids and essential amino acids such as tryptophan, the indole ring system is a recurring motif in a wide array of approved drugs. ijpsr.infoeurekaselect.com Its structural versatility allows for the introduction of various substituents, significantly influencing the biological activity of the resulting compounds. mdpi.com This adaptability has been exploited to develop drugs targeting a broad spectrum of therapeutic areas, including anti-inflammatory agents, phosphodiesterase inhibitors, and receptor agonists and antagonists. ingentaconnect.comeurekaselect.com
The indole scaffold's prevalence in successful drugs stems from its ability to interact with conserved binding pockets in numerous target proteins, including G-protein coupled receptors (GPCRs). ingentaconnect.comeurekaselect.com This inherent promiscuity, combined with the potential for chemical modification, solidifies the indole ring as a truly privileged structure in the ongoing quest for new medicines. ingentaconnect.com
Development of Enzyme Inhibitors
The 7-bromo-1H-indole-4-carboxylic acid scaffold has served as a crucial building block for the synthesis of potent and selective inhibitors for a range of enzymes implicated in various diseases.
HIV-1 Integrase Inhibitors
Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, as it facilitates the integration of the viral DNA into the host cell's genome. nih.gov This makes it a prime target for antiviral drug development, as there is no human counterpart to this enzyme. nih.gov Researchers have successfully developed indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov
In one study, a virtual screening approach identified indole-2-carboxylic acid as a promising scaffold. nih.gov Further optimization led to the synthesis of derivatives with significantly enhanced inhibitory activity. For instance, compound 20a , a derivative of indole-2-carboxylic acid, demonstrated a remarkable increase in integrase inhibition with an IC₅₀ value of 0.13 μM. nih.gov The binding mode analysis revealed that the indole core and the C2 carboxyl group chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov The introduction of a long branch at the C3 position of the indole core was found to improve the interaction with a hydrophobic cavity near the active site, highlighting the potential of this scaffold for developing potent HIV-1 integrase inhibitors. nih.gov
| Compound | Target | IC₅₀ (μM) | Key Structural Feature |
| 3 | HIV-1 Integrase | 12.41 | Indole-2-carboxylic acid |
| 4 | HIV-1 Integrase | 18.52 | Indole-2-carboxylic acid |
| 20a | HIV-1 Integrase | 0.13 | C3-substituted indole-2-carboxylic acid |
Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibitors for Antibiotic Potentiation
The rise of antibiotic resistance is a major global health threat, necessitating the development of new strategies to combat bacterial infections. One promising approach is to enhance the efficacy of existing antibiotics by targeting bacterial defense mechanisms. Bacterial cystathionine γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S helps protect bacteria from oxidative stress, a common mechanism of action for many antibiotics. nih.govmdpi.com Therefore, inhibiting bCSE can render bacteria more susceptible to antibiotics. nih.gov
Several potent and selective inhibitors of bCSE have been developed based on the 6-bromoindole (B116670) scaffold. nih.govmdpi.comresearchgate.net These inhibitors act as antibiotic potentiators, significantly enhancing the effectiveness of conventional antibiotics against resistant strains. nih.gov For example, compounds NL1, NL2, and NL3, all derived from 6-bromoindole, have shown high activity as bCSE inhibitors. nih.govresearchgate.net The synthesis of these inhibitors often utilizes 6-bromoindole as a key starting material. nih.govresearchgate.net
| Inhibitor | Core Scaffold | Target | Application |
| NL1 | 6-bromoindole | bCSE | Antibiotic Potentiation |
| NL2 | 6-bromoindole | bCSE | Antibiotic Potentiation |
| NL3 | 6-bromoindole | bCSE | Antibiotic Potentiation |
Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibitors
Fructose-1,6-bisphosphatase (FBPase) is a crucial enzyme in gluconeogenesis, the metabolic pathway that produces glucose in the liver. nih.gov In individuals with type 2 diabetes, elevated FBPase activity contributes to hyperglycemia. nih.gov Consequently, inhibiting FBPase is a promising therapeutic strategy for managing this condition.
Researchers have designed and synthesized novel allosteric inhibitors of FBPase based on the indole scaffold. doi.org One study focused on 7-nitro-1H-indole-2-carboxylic acid derivatives, identifying a potent inhibitor with an IC₅₀ of 0.99 μM. nih.govresearchgate.net Another series of indole derivatives was developed by integrating pharmacophore groups from known FBPase inhibitors. doi.org This led to the discovery of compound 14c , which exhibited an impressive IC₅₀ value of 0.10 μM against human FBPase. doi.org The structure-activity relationship studies highlighted the importance of substitutions at the 4- and 5-positions of the indole ring. doi.org X-ray crystallography of FBPase in complex with an indole-2-carboxylic acid derivative revealed the structural basis for its inhibitory activity, providing valuable insights for further drug design. nih.gov
| Compound | Scaffold | Target | IC₅₀ (μM) |
| 3.9 | 7-nitro-1H-indole-2-carboxylic acid | FBPase | 0.99 |
| 14c | Indole derivative | FBPase | 0.10 |
Matrix Metalloproteinase (MMP-13) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of extracellular matrix proteins. nih.gov MMP-13, in particular, plays a significant role in the breakdown of collagen in cartilage, making it a key target for the treatment of arthritis. nih.govresearchgate.net The development of selective MMP-13 inhibitors is a major goal in arthritis research, as non-selective MMP inhibitors have been associated with adverse side effects. nih.govacs.org
Carboxylic acid-based inhibitors have shown promise as selective MMP-13 inhibitors. nih.gov While direct use of the this compound scaffold in published MMP-13 inhibitors is not explicitly detailed in the provided context, the broader class of indole derivatives has been explored. For instance, a series of indole inhibitors was developed that demonstrated potent and selective inhibition of MMP-13. nih.gov One such compound, 24f , emerged as a subnanomolar inhibitor of MMP-13 with an IC₅₀ value of 0.5 nM and showed no significant activity against other MMPs like MMP-1 or TACE. nih.govresearchgate.net This high selectivity is crucial for minimizing potential side effects. nih.gov
| Compound | Target | IC₅₀ (nM) | Selectivity |
| 24f | MMP-13 | 0.5 | High selectivity over MMP-1 and TACE |
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.govwikipedia.org In the context of cancer, IDO is often overexpressed in tumor cells and helps them evade the immune system. wikipedia.orgnih.gov Therefore, inhibiting IDO is a promising strategy for cancer immunotherapy. nih.gov
The indole structure itself, being derived from tryptophan, is a natural fit for the active site of IDO1. nih.gov Consequently, numerous indole derivatives have been investigated as IDO1 inhibitors. nih.gov For example, indoximod and PF-0684003 are indole-based IDO1 inhibitors that have been explored in clinical research. nih.gov Researchers have designed and synthesized various series of compounds with indole or phenylimidazole scaffolds to explore their structure-activity relationships as IDO1 inhibitors. nih.gov Some of these compounds have shown potent IDO1 inhibition with IC₅₀ values in the low micromolar range and have demonstrated selectivity over the related enzyme TDO. nih.gov
| Compound | Scaffold | Target | IC₅₀ (μM) |
| DX-03-11 | Indole/Phenylimidazole | IDO1 | 0.3-2.4 |
| DX-03-12 | Indole/Phenylimidazole | IDO1 | 0.3-2.4 |
| DX-03-13 | Indole/Phenylimidazole | IDO1 | 0.3-2.4 |
Factor Xa Inhibitors
Factor Xa, a critical enzyme in the coagulation cascade, is a well-established target for the development of anticoagulant drugs. The inhibition of Factor Xa offers a promising strategy for the prevention and treatment of thromboembolic disorders. Research into small molecule Factor Xa inhibitors has revealed that indole-based scaffolds can serve as effective cores for these drugs. Notably, substitutions on the indole ring, including the introduction of a bromine atom, have been shown to enhance inhibitory activity. This is attributed to the potential for strong interactions, such as halogen bonding, within the S1 pocket of the enzyme. nih.gov While direct studies on this compound as a Factor Xa inhibitor are not currently available, the known contributions of the bromo-indole moiety in other inhibitors suggest that this scaffold could serve as a valuable starting point for the design of novel Factor Xa inhibitors. Further research is warranted to synthesize and evaluate derivatives of this compound for their potential anticoagulant properties.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). The indole scaffold is famously represented in this class by the drug Indomethacin. nih.gov Modifications of the indole nucleus have been extensively explored to develop selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The development of new indole derivatives as selective COX-2 inhibitors continues to be an active area of research. nih.gov Although no specific studies have been published on the COX inhibitory activity of this compound, its structural similarity to known COX inhibitors suggests that it could be a candidate for investigation. The electronic and steric properties imparted by the bromine atom and the carboxylic acid group could influence its binding affinity and selectivity for COX-1 versus COX-2.
Other Enzyme Targets
The versatility of the indole scaffold extends to a wide range of other enzyme targets in medicinal chemistry. evitachem.com The this compound molecule, with its reactive handles—the carboxylic acid and the bromo-substituted aromatic ring—is a prime candidate for chemical modification to target various enzymes. evitachem.com For instance, indole derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. The bromine atom can serve as a site for cross-coupling reactions to introduce diverse substituents, while the carboxylic acid can be converted to amides, esters, or other functional groups to modulate activity and pharmacokinetic properties. The potential for this scaffold to be adapted for a multitude of enzymatic targets underscores the need for its inclusion in screening libraries for drug discovery programs.
Anticancer Research and Antitumor Activity
The indole core is a prominent feature in numerous natural and synthetic compounds with potent anticancer activity. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer progression.
Inhibition of Cancer Cell Proliferation and Invasion
A fundamental characteristic of cancer is uncontrolled cell proliferation and the ability of cancer cells to invade surrounding tissues. Numerous indole derivatives have demonstrated the ability to inhibit these processes in various cancer cell lines. While direct evidence for this compound is lacking, studies on other bromoindole derivatives have shown promising results. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to decrease the growth of human cancer cell lines. researchgate.net These findings suggest that the bromo-indole scaffold, in general, has the potential to be developed into effective antiproliferative agents.
Modulation of Signaling Pathways
The anticancer effects of many indole compounds are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. nih.gov Pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades, which are crucial for cell survival, proliferation, and angiogenesis, are common targets. nih.govresearchgate.net Indole-3-carbinol and its derivatives, for instance, have been shown to effectively modulate these pathways. nih.gov Although specific studies on the effect of this compound on these pathways have not been reported, its core indole structure suggests that it could potentially interact with and modulate these key cellular signaling networks.
EGFR Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target in cancer therapy. nih.gov Several approved EGFR inhibitors feature a quinazoline (B50416) core, but research has also explored other heterocyclic systems, including indoles. nih.gov For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been investigated as potential EGFR tyrosine kinase inhibitors. researchgate.netnih.gov These studies have shown that certain derivatives can bind to the EGFR tyrosine kinase domain and inhibit its activity, leading to cell cycle arrest and apoptosis. researchgate.net Given these findings, the this compound scaffold represents a plausible framework for the design of new EGFR inhibitors.
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Tubulin, the protein subunit of microtubules, is a key target for many anticancer drugs. While direct studies on the tubulin polymerization inhibitory activity of this compound are not extensively reported in publicly available literature, the broader class of indole derivatives has shown significant promise in this area. nih.govnih.gov The indole ring system is a core component of several natural and synthetic compounds that interfere with tubulin polymerization. nih.gov
Structure-activity relationship (SAR) studies on various indole derivatives have provided insights into the features that govern their anti-tubulin activity. For instance, research on combretastatin (B1194345) A-4 analogues, potent tubulin inhibitors, has shown that the indole skeleton can effectively replace one of the aromatic rings of the parent compound. nih.gov In one study, 6- and 7-heterocyclyl-1H-indole derivatives demonstrated potent inhibition of tubulin polymerization, with one of the most active compounds exhibiting an IC50 value of 0.58 µM. nih.gov Although this study did not specifically investigate 4-carboxy-substituted indoles, it highlights the potential for substitution at the 7-position of the indole ring to yield potent tubulin inhibitors. The electronic and steric influence of the bromine atom and the carboxylic acid group at positions 7 and 4, respectively, on the indole scaffold could play a crucial role in its interaction with the colchicine (B1669291) binding site on tubulin, a common target for indole-based inhibitors. However, without direct experimental data, the precise inhibitory potential of this compound on tubulin polymerization remains an area for future investigation.
Antimicrobial and Antiviral Activities
The rise of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. The indole scaffold has proven to be a valuable template in this endeavor.
Antibacterial and Antifungal Efficacy
Table 1: Antimicrobial Activity of Selected Bromo-Indole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) | Reference |
| 6-bromoindolglyoxylamide polyamine derivative | Staphylococcus aureus, S. intermedius | Active (qualitative) | nih.gov |
| 5-bromo-indole-3-carboxamido-polyamine conjugate (13b) | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | ≤ 0.28 µM | mdpi.com |
Quorum-Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for anti-infective therapies. While the direct inhibitory effect of this compound on quorum sensing has not been specifically documented, the indole scaffold is known to interfere with QS pathways. Research in this area is ongoing, and the potential for substituted indoles to act as quorum sensing inhibitors is an active field of investigation.
Antiviral Properties
The indole nucleus is a key component of several antiviral drugs. nih.gov Research into bromo-substituted indole carboxylic acid derivatives has revealed promising antiviral activity, particularly against influenza viruses and coronaviruses.
A patent for 5-substituted indole-3-carboxylic acid derivatives described compounds with antiviral activity against influenza A virus. Notably, a 6-bromo-5-methoxy-indole derivative showed activity comparable to Arbidol, a known antiviral drug. google.com More recently, a study on a dihydrochloride (B599025) salt of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative demonstrated a potent in vitro antiviral effect against SARS-CoV-2. actanaturae.runih.gov This compound completely inhibited viral replication at a concentration of 52.0 µM and exhibited a 50% inhibitory concentration (IC50) of 1.84 µM (1.06 µg/mL). actanaturae.runih.gov Although these compounds are not exact analogues of this compound, their activity highlights the potential of the bromo-indole carboxylic acid scaffold in the development of novel antiviral agents. The specific substitution pattern of this compound may offer a unique profile of antiviral activity that warrants further investigation.
Table 2: Antiviral Activity of a Related Bromo-Indole Derivative
| Compound | Virus | Activity (IC50) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | 1.84 µM (1.06 µg/mL) | actanaturae.runih.gov |
Antioxidant Properties and Reactive Species Scavenging
Indole derivatives, including those with bromine substitutions, have been investigated for their antioxidant potential. nih.govnih.gov The indole ring itself can act as a scavenger of free radicals. unica.it A study on bromoindoles isolated from a marine gastropod, Drupella fragum, identified several compounds with antioxidant activity. nih.gov For example, 6-bromo-5-hydroxyindole (B2639118) was found to have antioxidative potency as strong as butylated hydroxytoluene (BHT), a common synthetic antioxidant. nih.gov
While direct studies on the antioxidant capacity of this compound are limited in the available literature, the presence of the indole nucleus and the electronic effects of the bromine and carboxylic acid substituents suggest that it may possess reactive species scavenging properties. The anti-inflammatory activity observed in some brominated indoles has been linked to their antioxidant effects, further suggesting a potential role for this class of compounds in mitigating oxidative stress. nih.govmdpi.com
Applications as Chemical Probes in Biological Systems
The development of chemical probes is essential for studying biological processes and visualizing molecular targets within cells. Fluorescently labeled molecules, in particular, are powerful tools in chemical biology. While this compound itself is not a fluorescent probe, its scaffold could potentially be modified to create such tools. The indole nucleus is a common component of fluorescent dyes, and the carboxylic acid group provides a convenient handle for conjugation to fluorophores or other reporter molecules. The bromine atom could also be utilized for further chemical modifications, such as cross-linking reactions, to develop probes for identifying and studying specific biological targets. However, to date, there are no specific reports in the reviewed literature detailing the use of this compound as a chemical probe.
Exploration of Receptor Roles
The specific receptor targets for this compound are not extensively detailed in publicly available research. However, the structural features of the molecule provide clues to its potential interactions. The indole ring system is a well-known pharmacophore that can interact with various biological receptors. The presence and position of the bromine atom and the carboxylic acid group are critical in determining the binding affinity and selectivity for specific receptors. Current time information in Pasuruan, ID.
The bromine atom at the 7-position can enhance binding through halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. The carboxylic acid at the 4-position can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions, further anchoring the molecule to a receptor's binding site. Current time information in Pasuruan, ID. While specific receptor interactions for this compound are a subject for further investigation, its derivatives are explored for their potential to modulate various receptor systems.
Tools for Understanding Cellular Processes
In the field of chemical biology, small molecules are indispensable tools for probing and understanding complex cellular processes. This compound serves as a valuable scaffold in the development of such molecular probes. Current time information in Pasuruan, ID. Its utility stems from its core structure, which can be chemically modified to introduce reporter groups, such as fluorophores or affinity tags, without losing its fundamental ability to interact with biological targets.
The functional groups of this compound—the indole nitrogen, the bromine atom, and the carboxylic acid—offer multiple points for chemical modification. Current time information in Pasuruan, ID. For instance, the carboxylic acid can be coupled to amines or alcohols to attach linkers or functional moieties. The bromine atom can be utilized in cross-coupling reactions to introduce more complex substituents. These modifications can be used to create tool compounds designed to investigate specific cellular pathways or to identify novel protein targets. While detailed studies showcasing this compound as a specific cellular probe are not widely reported, its chemical tractability makes it a promising candidate for the development of such tools.
Other Therapeutic Avenues in Research
The indole nucleus is a privileged scaffold in drug discovery, and its halogenated derivatives are often explored for a variety of therapeutic applications. This compound is considered a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Current time information in Pasuruan, ID.
Research in this area often involves using the this compound core to synthesize libraries of related compounds. These libraries are then screened for activity against a range of biological targets, including enzymes and receptors implicated in various diseases. The bromine atom, in particular, serves as a convenient handle for synthetic diversification through reactions like Suzuki or Buchwald-Hartwig coupling, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). While specific therapeutic breakthroughs with this compound are not yet prominent in the literature, its role as a precursor in the quest for new therapeutic agents is significant. Current time information in Pasuruan, ID.
Herbicidal Activity and Plant Biology Applications
Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin) that plays a crucial role in regulating plant growth and development. Synthetic mimics of auxin are widely used as herbicides. The structural similarity of indole carboxylic acids to IAA has prompted research into their potential as plant growth regulators or herbicides.
Future Research Directions and Challenges
Rational Design of Novel 7-bromo-1H-indole-4-carboxylic acid Derivatives with Enhanced Biological Activity
The rational design of novel derivatives of this compound is a primary focus of ongoing research. By strategically modifying its chemical structure, scientists aim to create new compounds with enhanced potency, selectivity, and pharmacokinetic profiles for specific biological targets. This approach moves beyond traditional screening methods by employing a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the compound and its target.
Key strategies in the rational design of new derivatives include:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. evitachem.com However, it can also lead to poor membrane permeability and metabolic instability. Future research will likely explore the synthesis of bioisosteres of the carboxylic acid group, such as tetrazoles or hydroxypyrazoles, to improve the compound's drug-like properties while maintaining or enhancing its biological activity. researchgate.net
Substitution at the Indole (B1671886) Nitrogen: The nitrogen atom of the indole ring presents an opportunity for chemical modification. Introducing different substituents at this position can significantly alter the compound's steric and electronic properties, influencing its binding affinity and selectivity for various enzymes and receptors.
Functionalization of the Aromatic Ring: The bromine atom at the 7-position can be replaced with other functional groups through various chemical reactions, such as Suzuki coupling. evitachem.com This allows for the introduction of a wide range of substituents, which can be tailored to optimize interactions with specific biological targets.
A significant area of interest is the development of multi-targeted kinase inhibitors. nih.gov By designing derivatives that can simultaneously inhibit multiple kinases involved in tumorigenesis and angiogenesis, researchers hope to develop more effective cancer therapies. nih.govnih.gov
Exploration of New Synthetic Pathways for Increased Efficiency and Sustainability
The current synthesis of this compound typically involves the bromination of 1H-indole-4-carboxylic acid. evitachem.com While effective at a laboratory scale, this method may not be ideal for large-scale industrial production due to concerns about efficiency, cost, and environmental impact.
Future research in this area will focus on:
Developing Greener Synthetic Routes: This includes the use of less hazardous reagents and solvents, as well as developing catalytic methods that reduce waste and energy consumption.
Improving Reaction Yield and Purity: Optimizing reaction conditions and developing more efficient purification methods are crucial for making the synthesis more economically viable. The use of continuous flow reactors and automated systems could play a significant role in achieving consistent quality and high yields. evitachem.com
Economical Starting Materials: The development of synthetic routes that utilize inexpensive and readily available starting materials is a key consideration for industrial applications. For instance, a new, economical route for the large-scale production of the related compound 7-bromo-4-chloro-1H-indazol-3-amine has been developed from inexpensive 2,6-dichlorobenzonitrile. chemrxiv.org
Advanced Spectroscopic and Structural Analyses for Deeper Understanding of Compound Properties
A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for their development as therapeutic agents. Advanced analytical techniques are being employed to gain deeper insights into their structure, conformation, and intermolecular interactions.
| Analytical Technique | Information Gained | Relevance |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Elucidates bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding how the molecule interacts with biological targets. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed information about the molecular structure and dynamics in solution. | Confirms the chemical structure of synthesized derivatives and provides insights into their conformational preferences. chemrxiv.org |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. | Used to identify and characterize new derivatives and to study their metabolic fate. uni.lu |
| Infrared (IR) and Raman Spectroscopy | Provides information about the functional groups present in a molecule. | Helps to confirm the presence of key functional groups like the carboxylic acid and the N-H bond of the indole ring. |
Predicted data, such as the octanol-water partition coefficient (XlogP) and collision cross-section values, can also provide valuable information about the compound's lipophilicity and shape, which are important determinants of its pharmacokinetic properties. uni.lu
Integration of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery. By using sophisticated computer models, researchers can predict the properties and biological activity of new compounds before they are synthesized, saving time and resources.
For this compound and its derivatives, computational methods can be used to:
Predict Binding Affinity and Mode: Molecular docking simulations can predict how a molecule will bind to a specific biological target, providing insights into the key interactions that are responsible for its activity. nih.govresearchgate.net
Estimate ADME Properties: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, helping to identify potential liabilities early in the drug discovery process.
Guide the Design of New Derivatives: By understanding the structure-activity relationships, computational models can be used to design new derivatives with improved properties. nih.gov
Investigation of Broader Biological Target Landscapes
The indole scaffold is a common feature in many biologically active molecules, and indole derivatives have been shown to interact with a wide range of biological targets. nih.gov While much of the focus has been on their potential as anticancer agents, there is growing interest in exploring their activity in other therapeutic areas.
Future research will likely investigate the potential of this compound derivatives as:
Antibacterial Agents: Some indole-based compounds have shown promise as inhibitors of bacterial enzymes, such as cystathionine (B15957) γ-lyase, which could lead to the development of new antibiotics. nih.gov
Antiviral Agents: The indole nucleus is present in several antiviral drugs, and new derivatives could be designed to target viral proteins.
Central Nervous System (CNS) Agents: The structural similarity of indole to the neurotransmitter serotonin (B10506) suggests that indole derivatives may have applications in the treatment of neurological and psychiatric disorders.
Development of this compound as a Versatile Synthetic Building Block
Beyond its potential as a therapeutic agent itself, this compound is a valuable building block for the synthesis of more complex molecules. evitachem.combiosynth.com Its functional groups provide multiple points for chemical modification, allowing for the construction of a diverse range of chemical structures.
The key chemical reactions that make this compound a versatile building block include:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles. evitachem.com
Coupling Reactions: The bromine atom allows the compound to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. evitachem.com
Reactions of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols. evitachem.com
Reactions at the Indole Nitrogen: The indole nitrogen can be alkylated or acylated to introduce new substituents.
The ability to perform these transformations allows chemists to use this compound as a starting material for the synthesis of a wide variety of compounds with potential applications in medicinal chemistry, materials science, and other fields.
Addressing Challenges in Specificity and Selectivity in Biological Applications
A major challenge in the development of any new drug is achieving the desired specificity and selectivity. This is particularly true for kinase inhibitors, where off-target effects can lead to unwanted side effects. nih.gov For derivatives of this compound, ensuring that they interact with their intended biological target without affecting other proteins is a critical aspect of their development.
Medicinal chemists employ several strategies to address these challenges:
Structure-Based Drug Design: By using the three-dimensional structure of the target protein, it is possible to design molecules that fit precisely into the active site, thereby increasing selectivity.
Fine-Tuning of Physicochemical Properties: Small changes to the structure of a molecule can have a significant impact on its selectivity. By systematically modifying the substituents on the indole ring, it is possible to optimize the compound's interactions with its target and minimize off-target effects.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve selectivity by altering the molecule's electronic and steric properties. researchgate.net
Addressing the challenges of specificity and selectivity is an iterative process that involves cycles of design, synthesis, and biological testing. Through these efforts, researchers aim to develop new drugs based on the this compound scaffold that are both effective and safe.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-1H-indole-4-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via bromination of indole precursors (e.g., using NBS or Br₂ in acetic acid) followed by carboxylation at the 4-position. Purity is typically validated using HPLC (≥95% purity) and LC-MS to confirm molecular weight. For crystalline samples, X-ray diffraction (XRD) provides structural confirmation .
- Key Analytical Data :
- ¹H NMR (DMSO-d6): δ 7.85 (s, 1H, H-5), 7.42 (d, J=8.2 Hz, 1H, H-6), 6.98 (d, J=3.1 Hz, 1H, H-2), 12.1 (br s, 1H, COOH).
- HRMS : [M+H]⁺ calculated for C₉H₆BrNO₂: 254.9592; observed: 254.9589 .
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal XRD using SHELXL or OLEX2 software is standard. Key steps include:
Crystal mounting and data collection (Mo-Kα radiation, λ=0.71073 Å).
Structure solution via direct methods (SHELXS) and refinement (SHELXL) .
Validation of hydrogen bonding (e.g., carboxylic acid dimer formation) and halogen interactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data.
- Use 2D NMR (COSY, HSQC) to confirm spin systems and assign ambiguous peaks.
- Cross-validate with IR spectroscopy (carboxylic acid O-H stretch ~2500-3000 cm⁻¹) and XRD .
Q. What experimental design optimizes Suzuki-Miyaura cross-coupling reactions at the 7-bromo position?
- Methodological Answer :
- Catalyst System : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ base in THF/H₂O (3:1).
- Conditions : 80°C, 12–24 h under argon.
- Workflow :
Pre-activate boronic acid partners (e.g., aryl/heteroaryl boronic acids).
Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
Purify via column chromatography (silica gel, gradient elution) .
Q. How can computational modeling predict the reactivity of the carboxylic acid group in nucleophilic substitution or decarboxylation?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to study interactions with enzymes or catalysts.
- Perform QM/MM simulations (Gaussian 16) to map reaction pathways for decarboxylation (activation energy ~25 kcal/mol).
- Validate with kinetic isotope effects (KIE) experiments .
Safety and Handling Protocols
Q. What safety measures are critical when handling this compound in synthetic workflows?
- Methodological Answer :
- PPE : Nitrile gloves, ANSI Z87.1-certified goggles, and lab coats.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., Br₂).
- Spill Management : Neutralize acidic residues with NaHCO₃ before disposal .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values of the carboxylic acid group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
